Dimethyl 4-chloropyridine-2,6-dicarboxylate
Overview
Description
Dimethyl 4-chloropyridine-2,6-dicarboxylate is a white solid . It is employed as an important intermediate for raw material for organic synthesis, agrochemical, pharmaceutical, and dyestuff field .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s known that it’s used as an intermediate in organic synthesis .Molecular Structure Analysis
The molecular formula of this compound is C9H8ClNO4 . The InChI Key is NFXKYKHKNUFOKB-UHFFFAOYSA-N . The SMILES representation is COC(=O)C1=CC(Cl)=CC(=N1)C(=O)OC .Physical and Chemical Properties Analysis
This compound has a molecular weight of 229.616 g/mol . It is slightly soluble in water . The melting point is between 139 and 144 °C .Scientific Research Applications
Free-Radical Approach to Substituted Dipicolinates
- Dimethyl pyridine-2,6-dicarboxylate is used in free-radical reactions, producing various substituted pyridine-2,6-dicarboxylates. This process involves Fenton-type reactions and has applications in organic synthesis (Shelkov & Melman, 2005).
Catalysis in Synthesis
- Synthesis of specific derivatives, like dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridine-4-yl)vinyl)pyridine-2,6-dicarboxylate, utilizes basic ionic liquids as catalysts. These have been shown to be effective and recyclable, indicating potential for industrial applications (Liu, Hu, & Fu, 2018).
New Synthesis Methods
- Novel methods for synthesizing pyridine dicarboxylic acid derivatives have been developed, providing more efficient pathways for producing these compounds (Gu & Lu, 2010).
Photophysical Properties
- Research on the linear and nonlinear photophysical properties of compounds based on dimethyl 4-chloropyridine-2,6-dicarboxylate has been conducted, revealing insights into their potential applications in photonics and materials science (Xiao et al., 2010).
Fluorescence Properties
- The fluorescence properties of compounds derived from pyridine-2,6-dicarboxylic acid, including this compound, have been studied, highlighting their potential use in imaging and sensor technology (Han Hong-xing, 2012).
Lanthanide Complexes
- Complexes of lanthanides with ligands based on pyridine-2,6-dicarboxylic acid derivatives have been synthesized and characterized, exploring their potential in photoluminescence applications (Xiao et al., 2011).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . It should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents .
Future Directions
Mechanism of Action
Target of Action
Dimethyl 4-chloropyridine-2,6-dicarboxylate is a chemical compound used as an important intermediate for raw material in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields
Pharmacokinetics
It’s worth noting that the compound is slightly soluble in water , which could influence its bioavailability and distribution in a biological system.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents . This suggests that exposure to heat, moisture, or oxidative conditions could potentially alter the compound’s stability or efficacy.
Properties
IUPAC Name |
dimethyl 4-chloropyridine-2,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-14-8(12)6-3-5(10)4-7(11-6)9(13)15-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXKYKHKNUFOKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285424 | |
Record name | dimethyl 4-chloropyridine-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30285424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5371-70-0 | |
Record name | 5371-70-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41773 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dimethyl 4-chloropyridine-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30285424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 4-Chloro-2,6-pyridinedicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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